

Methyl 2-phenylpropionate chemical structure and IUPAC name

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Compound of Interest		
Compound Name:	Methyl 2-phenylpropionate	
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An In-depth Technical Guide to Methyl 2-phenylpropionate

This guide provides a comprehensive overview of the chemical structure, IUPAC name, physical properties, and a detailed experimental protocol for the synthesis of **Methyl 2-phenylpropionate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

Methyl 2-phenylpropionate, also known by its IUPAC name Methyl 2-phenylpropanoate, is an organic compound with the chemical formula C₁₀H₁₂O₂.[1][2][3] It is the methyl ester of 2-phenylpropionic acid. The structure consists of a benzene ring attached to a propionate group at the second carbon, with a methyl group forming the ester.

Synonyms: Methyl α -Methylbenzeneacetate, Methyl Hydratropate.

The chemical structure is represented by the SMILES string: CC(C1=CC=CC=C1)C(=O)OC.[2]

Quantitative Data

The following table summarizes key quantitative data for **Methyl 2-phenylpropionate** for easy reference and comparison.



Property	Value
Molecular Formula	C10H12O2
Molecular Weight	164.2 g/mol
Appearance	Colorless to Light yellow clear liquid
Boiling Point	212.3 °C
Purity	>98.0% (GC)

[Sources:[2][3]]

Experimental Protocol: Synthesis of Methyl 2-phenylpropionate

This section details the methodology for the synthesis of **Methyl 2-phenylpropionate** via Fischer-Speier esterification.[4]

Materials:

- 2-Phenylpropionic acid (8.4 g, 56 mmol)
- Methanol (180 ml)
- Concentrated Sulfuric Acid (H₂SO₄) (2 ml)
- Diethyl ether (Et₂O)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Water (H₂O)
- Magnesium Sulfate (MgSO₄)
- Ice

Procedure:



- Reaction Setup: In a round-bottom flask, dissolve 8.4 g (56 mmol) of 2-Phenylpropionic acid in 180 ml of methanol.
- Catalyst Addition: Carefully add 2 ml of concentrated sulfuric acid to the solution.
- Reflux: Heat the reaction mixture at reflux for 4 hours.
- Cooling and Concentration: After the reflux period, cool the reaction mixture to room temperature. Reduce the volume of the solution to approximately 30 ml using a rotary evaporator.
- Quenching: Pour the concentrated reaction mixture into about 100 ml of ice water.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 ml).
- Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with water.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal and Purification: Filter off the drying agent and evaporate the solvent to yield a yellow oil (8.9 g). Purify the crude product by distillation to obtain a colorless oil (8.34 g, 51 mmol, 91% yield) with a boiling point of 73°C at 1.5 mm Hg.[4]

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis protocol for **Methyl 2- phenylpropionate**.



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Caption: Synthesis workflow for **Methyl 2-phenylpropionate**.

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References

- 1. Methyl 2-phenylpropionate, (S)- | C10H12O2 | CID 9815297 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-phenylpropanoate | 31508-44-8 | GBA50844 [biosynth.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. prepchem.com [prepchem.com]
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